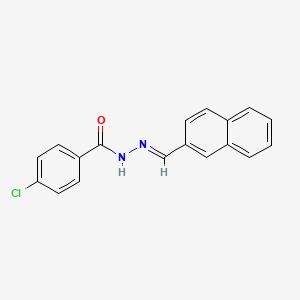

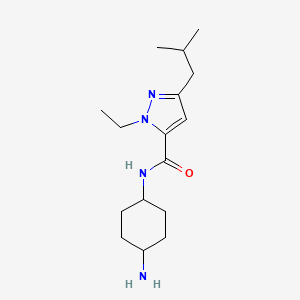

4-chloro-N'-(2-naphthylmethylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Regioselective Cyclometallation : A study by Rao and Pal (2014) explored the reactions of platinum group metal ions with 4-R-Nʹ-(arylidene)benzohydrazides, including derivatives similar to 4-chloro-N'-(2-naphthylmethylene)benzohydrazide, in the presence of NaOAc·3H2O in methanol/toluene. This reaction resulted in the formation of complexes that were characterized using microanalysis, spectroscopic, and cyclic voltammetric measurements. The molecular structures of these complexes were confirmed with single crystal X-ray crystallography (Rao & Pal, 2014).

Substitution in Myeloperoxidase Stain : Elias (1980) discussed the substitution of 4-chloro-1-naphthol for benzidine-containing compounds in myeloperoxidase stains. This substitution is significant because benzidine compounds are considered carcinogenic. The study elaborated on the feasibility of using 4-chloro-1-naphthol in peripheral blood and bone-marrow films (Elias, 1980).

Protecting Group Removal in Organic Chemistry : A study by Lloyd et al. (2017) introduced a method for removing 2-naphthylmethyl (Nap) ether protecting groups on sensitive substrates using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene. This method was applicable to highly sensitive substrates and produced products in good yields, demonstrating its utility in organic synthesis (Lloyd et al., 2017).

Synthesis and Anticancer Evaluation : Mansour et al. (2021) investigated the synthesis of N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide derivatives. They evaluated their cytotoxicity against human breast cancer cell lines, demonstrating potential against breast cancer cells (Mansour et al., 2021).

Palladium-Catalysed Reduction in Chemistry : Frija et al. (2005) studied the palladium-catalysed hydrogenolysis of heteroaromatic naphthyl ethers, exploring the structural effects on reactivity. This research contributes to the understanding of the structure-reactivity relationship in organic chemistry (Frija et al., 2005).

Covalent Organic Frameworks with Hydrazone Linkages : Uribe-Romo et al. (2011) developed two new covalent organic frameworks, COF-42 and COF-43, linked through hydrazone bonds. These materials showcased high crystallinity, chemical and thermal stability, and permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

作用機序

The mechanism of action of “4-chloro-N’-(2-naphthylmethylene)benzohydrazide” is not available in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of use .

Safety and Hazards

特性

IUPAC Name |

4-chloro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQOCKXVVFUXSZ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)